molecular formula C11H20ClNO B569583 Azoniaspironortropanol chloride CAS No. 3464-71-9

Azoniaspironortropanol chloride

Cat. No.: B569583
CAS No.: 3464-71-9
M. Wt: 217.737
InChI Key: HZDYZXDBRXHZIX-DIVWUKMWSA-M
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Description

Azoniaspironortropanol chloride is a chemical compound that belongs to the class of quaternary ammonium compounds. It is known for its potent muscarinic receptor antagonist properties and has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

The preparation of azoniaspironortropanol chloride involves several synthetic routes. One method includes reacting tropine with a chloroalkane containing trichloromethyl groups in the presence of an oxidizing agent to form nortropine. This nortropine is then reacted with a dihalide in the presence of an amine to form an azonia compound, which is subsequently esterified with an imidazolide in the presence of a catalyst to produce azoniaspironortropanol esters . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Azoniaspironortropanol chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure, leading to different pharmacological properties.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include different esters and analogs of this compound .

Scientific Research Applications

Azoniaspironortropanol chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It is studied for its effects on muscarinic receptors and its potential use in treating conditions related to these receptors.

    Medicine: It is investigated for its therapeutic potential in treating overactive bladder and other conditions involving smooth muscle relaxation.

    Industry: It is used in the production of various pharmaceuticals and as a biochemical for proteomics research

Mechanism of Action

Azoniaspironortropanol chloride acts as a muscarinic antagonist. It blocks the effect of acetylcholine on muscarinic receptors in organs that are responsive to these compounds, including the bladder. Its parasympatholytic action relaxes the smooth muscle in the bladder, reducing symptoms of overactive bladder such as urgency and urinary incontinence .

Comparison with Similar Compounds

Azoniaspironortropanol chloride is similar to other quaternary ammonium compounds, such as trospium chloride. it is unique in its specific structure and the particular muscarinic receptors it targets. Similar compounds include:

    Trospium chloride: Another muscarinic antagonist used for similar therapeutic purposes.

    Oxybutynin: A muscarinic antagonist used to treat overactive bladder.

    Solifenacin: A selective muscarinic antagonist used for urinary incontinence

This compound stands out due to its specific binding affinity and the particular pathways it influences, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYZXDBRXHZIX-DIVWUKMWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881397
Record name 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-71-9
Record name Azoniaspironortropanol chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R, 3r, 5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZONIASPIRONORTROPANOL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON1E92XNA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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